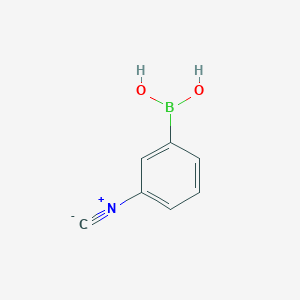
1-(Dihydroxyboranyl)-3-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dihydroxyboranyl)-3-isocyanobenzene is an organic compound that features a boron atom bonded to two hydroxyl groups and an isocyanobenzene moiety
Métodos De Preparación
The synthesis of 1-(Dihydroxyboranyl)-3-isocyanobenzene typically involves the reaction of boronic acid derivatives with isocyanobenzene under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where boronic acid reacts with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Dihydroxyboranyl)-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The isocyanobenzene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Dihydroxyboranyl)-3-isocyanobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and diagnostic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(Dihydroxyboranyl)-3-isocyanobenzene exerts its effects involves the interaction of its boron and isocyanobenzene moieties with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the isocyanobenzene group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
1-(Dihydroxyboranyl)-3-isocyanobenzene can be compared with other boron-containing compounds such as:
Boronic acids: These compounds also contain boron bonded to hydroxyl groups but lack the isocyanobenzene moiety. They are widely used in organic synthesis and as sensors.
Borate esters: These compounds are formed by the esterification of boronic acids and have applications in materials science and catalysis.
Boron-containing drugs: Compounds like bortezomib, a boron-based proteasome inhibitor used in cancer therapy, highlight the potential of boron-containing compounds in medicine.
The uniqueness of this compound lies in its combination of boron and isocyanobenzene functionalities, which provide a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H6BNO2 |
|---|---|
Peso molecular |
146.94 g/mol |
Nombre IUPAC |
(3-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,10-11H |
Clave InChI |
JESGRUBFWMVNGG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)[N+]#[C-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


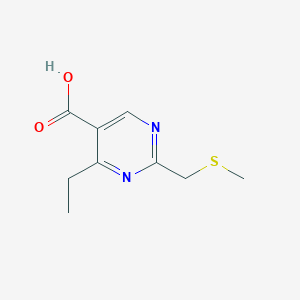
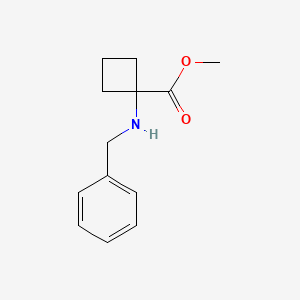
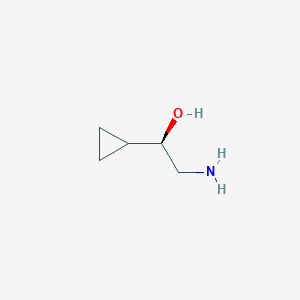
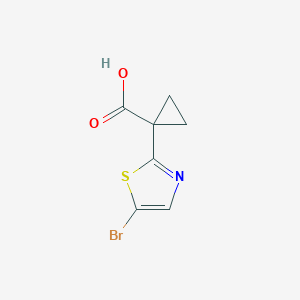

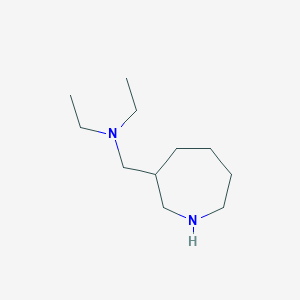
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
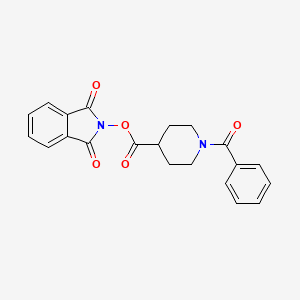
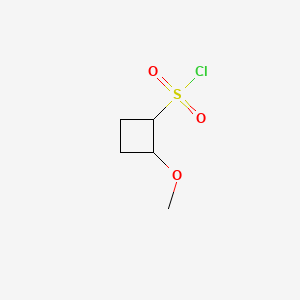
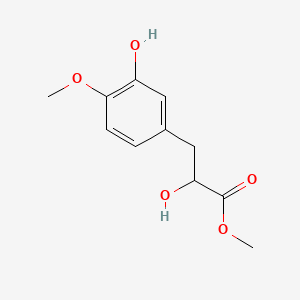
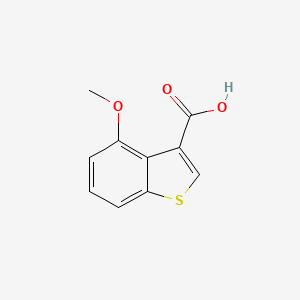
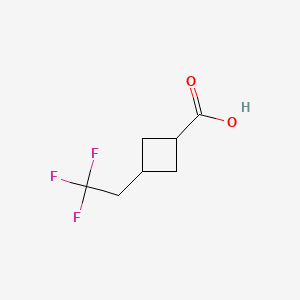
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
